molecular formula C9H6INO2 B13013905 Methyl 2-cyano-5-iodobenzoate CAS No. 58332-00-6

Methyl 2-cyano-5-iodobenzoate

Cat. No.: B13013905
CAS No.: 58332-00-6
M. Wt: 287.05 g/mol
InChI Key: FTMUDTOUHNUCRP-UHFFFAOYSA-N
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Description

Methyl 2-cyano-5-iodobenzoate is an organic compound with the molecular formula C9H6INO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a cyano group (–CN) and an iodine atom (–I). This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-5-iodobenzoate can be synthesized through several methods. One common route involves the iodination of methyl 2-cyanobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyano-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of methyl 2-cyano-5-iodobenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets. The cyano group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the cyano and iodine groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

Methyl 2-cyano-5-iodobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its molecular formula C10H8NO2IC_{10}H_{8}NO_2I and a molecular weight of approximately 319.08 g/mol. It features a cyano group (-CN) and an iodine atom attached to a benzoate structure, which contributes to its unique reactivity and biological activity.

Antifungal Properties

Preliminary studies indicate that this compound exhibits notable antifungal activity . This activity is likely due to its ability to inhibit key enzymes involved in cellular respiration in fungal cells, disrupting their energy production and leading to cell death.

Antibacterial Activity

Research has also shown that this compound possesses antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. Its mechanism may involve interactions with bacterial cell membranes or inhibition of critical metabolic pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features suggest that it can participate in various chemical reactions, forming active metabolites that interact with biological targets. These interactions can influence cellular processes such as apoptosis and metabolic regulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics of related compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-bromo-2-cyano-5-iodobenzoateC10H8BrNO2IC_{10}H_{8}BrNO_2IBromine substitution; altered reactivity
Methyl 2-bromo-5-iodobenzoateC10H8BrIO2C_{10}H_{8}BrIO_2Different halogen; potential antibacterial
Methyl 3-bromo-4-cyano-benzoateC10H8BrNO2C_{10}H_{8}BrNO_2Variation in bromine position; similar activity

This comparison highlights how variations in functional groups and positions can significantly impact the biological activity of these compounds.

Case Study 1: Antifungal Activity Assessment

A study investigated the antifungal efficacy of this compound against Candida albicans. The compound was tested at various concentrations, revealing that it inhibited fungal growth effectively at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of the fungal cell membrane integrity.

Case Study 2: Antibacterial Efficacy

In another study, the antibacterial effects of this compound were evaluated against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial potential. Further analysis suggested that the compound interferes with bacterial protein synthesis.

Properties

IUPAC Name

methyl 2-cyano-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMUDTOUHNUCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262102
Record name Benzoic acid, 2-cyano-5-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58332-00-6
Record name Benzoic acid, 2-cyano-5-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58332-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-cyano-5-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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